molecular formula C10H10N2OS B1607670 4-(Phenoxymethyl)-1,3-thiazol-2-amine CAS No. 94830-63-4

4-(Phenoxymethyl)-1,3-thiazol-2-amine

Cat. No. B1607670
CAS RN: 94830-63-4
M. Wt: 206.27 g/mol
InChI Key: OAQVZJWKWGNLRJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its classification (e.g., antibiotic, antifungal, etc.) and its uses .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis (TGA) can be used .

Scientific Research Applications

  • Application in Anticancer Research

    • Field : Pharmacology and Oncology
    • Summary : The compound 4-amino-7-chloro-based [1,2,3]-triazole hybrids, which are related to “4-(Phenoxymethyl)-1,3-thiazol-2-amine”, have been synthesized and studied for their anticancer properties .
    • Methods : The synthesis involved the copper-catalyzed azide–alkyne cycloaddition of 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen .
    • Results : The compound was screened in vitro with different normal and cancer cell lines. The drug likeness of the compound was also investigated by predicting its pharmacokinetic properties .
  • Application in Antimicrobial Research

    • Field : Microbiology
    • Summary : Thioureides derived from 2-(4-Chlorophenoxymethyl)benzoic acid, which is structurally similar to “4-(Phenoxymethyl)-1,3-thiazol-2-amine”, have been synthesized and studied for their antimicrobial properties .
    • Methods : The synthesis of these thioureides involved the reaction of 2-(4-Chlorophenoxymethyl)benzoic acid with various amines .
    • Results : The compounds were tested against various bacterial and fungal strains. The most active compounds showed a broad spectrum of antimicrobial activity against enterobacterial strains (E. coli and S. enteritidis), P. aeruginosa, S. aureus and Candida spp .

Safety And Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity data, handling precautions, and disposal methods .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. It could also involve developing new synthesis methods or finding new applications for the compound .

properties

IUPAC Name

4-(phenoxymethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQVZJWKWGNLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365982
Record name 4-(phenoxymethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenoxymethyl)-1,3-thiazol-2-amine

CAS RN

94830-63-4
Record name 4-(phenoxymethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(4-phenoxymethyl-thiazol-2-yl)-acetamide (40 mg, 0.16 mmol) in THF (2 ml) was added 6N HCl (2 ml). The reaction was heated at 60° C. for 3 hours following by stirring at room temperature overnight and then heated at 60° C. for additional 3 hours. The solution was concentrated to afford 4-phenoxymethyl-thiazol-2-ylamine (HCl salt) as a brown viscous oil (35 mg, 90% ). LC/MS m/z 207.09 (M+1)+; HPLC Rt: 1.137 min
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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